molecular formula C20H17N3O4S B2424612 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-81-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2424612
CAS No.: 899964-81-9
M. Wt: 395.43
InChI Key: AOCHMQTZEATWBM-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of N-alkylated Heterocycles : The compound N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, a structurally related compound, was synthesized and alkylated to produce N-alkylated products. These products underwent further reactions to form triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).

  • Electrophilic Substitution Reactions : A related compound, N-(1-Naphthyl)furan-2-carboxamide, was synthesized and converted to 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was subjected to various electrophilic substitution reactions, demonstrating the reactivity of similar furan-2-carboxamide derivatives (Aleksandrov & El’chaninov, 2017).

Biological and Pharmacological Applications

  • Antimicrobial Activity : A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, demonstrated significant antimicrobial activity against various bacteria and fungi, suggesting potential pharmacological applications for structurally similar compounds (Cakmak et al., 2022).

  • Potential EGFR Inhibitors : Benzo[d]thiazole-2-carboxamide derivatives, similar in structure, were evaluated as potential epidermal growth factor receptor (EGFR) inhibitors, showing promise in treating certain cancer cell lines. This highlights the potential use of similar compounds in cancer therapy (Zhang et al., 2017).

Chemical Properties and Characterization

  • Molecular and Electronic Structures : The molecular and electronic structures of a related thiazole compound were investigated using experimental and theoretical methods, including X-ray diffraction and density functional theory. This research provides insight into the structural properties of similar compounds (Cakmak et al., 2022).

  • Synthesis and Molecular Characterization : Another study synthesized a furan-2-carboxamide-bearing thiazole and characterized it using NMR, IR, XRD, and DFT methods. This research contributes to the understanding of the chemical properties of thiazole derivatives (Cakmak et al., 2022).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-14-8-9-15(26-2)18-17(14)22-20(28-18)23(12-13-6-3-4-10-21-13)19(24)16-7-5-11-27-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCHMQTZEATWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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